molecular formula C22H14BrCl2N3O2S B12024360 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide

2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B12024360
M. Wt: 535.2 g/mol
InChI Key: RQHJPQUSPVHGEW-UHFFFAOYSA-N
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Description

2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. It is characterized by its unique structure, which includes a quinazolinone core, a bromophenyl group, and a dichlorophenyl acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide typically involves multiple stepsThe reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like H2/Pd, and nucleophiles like NaI. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C22H14BrCl2N3O2S

Molecular Weight

535.2 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3,4-dichlorophenyl)acetamide

InChI

InChI=1S/C22H14BrCl2N3O2S/c23-13-5-8-15(9-6-13)28-21(30)16-3-1-2-4-19(16)27-22(28)31-12-20(29)26-14-7-10-17(24)18(25)11-14/h1-11H,12H2,(H,26,29)

InChI Key

RQHJPQUSPVHGEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br

Origin of Product

United States

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